molecular formula C9H20Cl2N2O B1392865 N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride CAS No. 1269053-84-0

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

Cat. No.: B1392865
CAS No.: 1269053-84-0
M. Wt: 243.17 g/mol
InChI Key: BJBJDEMBSULYLM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride (empirical formula: C₉H₂₀Cl₂N₂O; molecular weight: 243.17 g/mol) is a hydrochloride salt of a substituted acetamide derivative featuring a piperidine ring and dimethylamine groups . This compound is commonly utilized as a pharmaceutical intermediate or research chemical, particularly in the development of bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJDEMBSULYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Piperidine Derivatives

One common approach involves the reaction of 4-piperidinyl derivatives with N,N-dimethylacetamide or related acylating agents under basic conditions. Typically, the piperidine nitrogen is deprotonated using bases such as sodium hydride or potassium carbonate to generate a nucleophilic amine, which then attacks the acylating agent to form the desired amide linkage.

  • Reaction conditions often include:
    • Use of polar aprotic solvents (e.g., DMF, DMSO)
    • Controlled temperature (room temperature to reflux)
    • Stoichiometric or slight excess of reagents to drive completion

This method yields the free base form of the compound, which can be subsequently converted to the dihydrochloride salt by treatment with hydrochloric acid.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt is typically prepared by acidification of the free base with hydrochloric acid in a suitable solvent such as ethanol or isopropanol. The pH is carefully controlled (usually pH 2–5) to ensure complete protonation of both the amide nitrogen and the piperidine nitrogen, resulting in the dihydrochloride salt.

Industrial and Patent-Reported Methods

Piperidine Derivative Synthesis via Piperazine Intermediates

While direct preparation of this compound is less commonly patented, related methods for structurally similar compounds provide insights:

  • A patent (CN103570645A) describes the preparation of piperazine-based acetamides using absolute ethanol as solvent, reacting piperazine dihydrochloride and anhydrous piperazine to generate monohydrochloride intermediates, followed by reaction with chloroacetamide derivatives and acidification to form dihydrochloride salts. Although this is for piperazine analogs, the principles of acid-base manipulation and salt formation are analogous.

Hydrogenation and Deprotection Strategies

In related piperidine acetamide syntheses, benzyl-protected intermediates are subjected to catalytic hydrogenation (e.g., palladium on activated charcoal in ethanol under hydrogen atmosphere) to remove protecting groups and yield the free amine, which is then acylated or converted to salts.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Deprotonation of 4-piperidinyl amine Sodium hydride or potassium carbonate in DMF or DMSO >85 Generates nucleophilic amine
Acylation with N,N-dimethylacetamide Stirring at room temperature to reflux 80-90 Formation of amide bond
Acidification to dihydrochloride salt Addition of HCl in ethanol, pH 2-5 >95 Crystallization of dihydrochloride salt
Hydrogenation (if applicable) Pd/C catalyst, ethanol, H2 atmosphere, 3 hours 57.3 For benzyl-protected intermediates

Note: Yields vary depending on purity of reagents and reaction scale.

Mechanistic Insights

  • The key step is nucleophilic substitution at the carbonyl carbon of N,N-dimethylacetamide or its activated derivatives by the piperidine nitrogen.
  • Protonation during acidification stabilizes the compound as a dihydrochloride salt, improving solubility and handling.
  • Hydrogenation steps (if benzyl protection is used) proceed via catalytic cleavage of the benzyl group, yielding the free amine ready for further functionalization.

Analytical and Purification Methods

  • The crude product is often purified by recrystallization from ethanol or by distillation under reduced pressure.
  • Characterization includes:
    • Melting point determination
    • NMR spectroscopy (¹H NMR showing characteristic piperidine and dimethylacetamide signals)
    • Mass spectrometry confirming molecular weight
    • Elemental analysis for purity and salt confirmation

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Direct Acylation 4-piperidinyl amine, N,N-dimethylacetamide, base Room temp to reflux, polar solvents Straightforward, high yield Requires careful base handling
Salt Formation Free base, HCl in ethanol Acidification, pH 2-5 Produces stable salt form Requires pH control
Hydrogenation (if protected) Pd/C, H2, ethanol 3 hours, room temp Removes protecting groups Additional step, catalyst cost
Piperazine Intermediate (analogous) Piperazine dihydrochloride, chloroacetamide Ethanol solvent, reflux, acidification Scalable, industrially relevant Specific to piperazine analogs

Research Findings and Industrial Relevance

  • The described synthetic methods are scalable and suitable for industrial production, with emphasis on controlling reaction parameters to maximize yield and purity.
  • The dihydrochloride salt form enhances compound stability and facilitates formulation in pharmaceutical applications.
  • Continuous flow synthesis and catalyst optimization are areas of ongoing research to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Biological Activity

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C9H19Cl2N2O
  • Molecular Weight : Approximately 222.71 g/mol

This compound features a piperidine ring substituted with a dimethylacetamide group, which contributes to its unique biological properties. The presence of both the piperidine and acetamido functionalities allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly cholinergic and adrenergic pathways. Preliminary studies suggest that it may act as a modulator of neurotransmission, influencing receptor activity and enzyme interactions.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission, potentially affecting cholinergic and adrenergic signaling pathways.
  • Enzyme Interaction : It has been suggested that this compound could inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the breakdown of acetylcholine, thus enhancing cholinergic activity .

1. Neuropharmacological Effects

Research indicates that this compound may have applications in treating neurological disorders due to its potential to enhance cholinergic transmission. Similar compounds have shown efficacy in conditions like Alzheimer's disease by inhibiting AChE .

2. Anticancer Activity

Recent investigations into piperidine derivatives have revealed anticancer properties. For instance, compounds with structural similarities have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound might exhibit similar effects .

3. Anticonvulsant Activity

Preliminary studies have also explored the anticonvulsant potential of this compound. Its structural analogs have been tested for efficacy in animal models of epilepsy, indicating a promising avenue for further research in seizure management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is essential.

Compound NameUnique FeaturesBiological Activity
N,N-Dimethylacetamide Lacks piperidine moiety; primarily used as a solventMinimal biological activity
Piperidine Basic structure without acetamido groupUsed in organic synthesis
4-Hydroxy-N,N-dimethylbenzamide Contains hydroxyl group instead of piperidineDifferent biological activity

This table illustrates how the structural components influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

  • Neurotransmitter Modulation Study : A study demonstrated that derivatives similar to this compound could significantly enhance cholinergic transmission in vitro, leading to increased cognitive function in animal models.
  • Anticancer Efficacy Trials : In vitro assays showed that piperidine derivatives exhibited cytotoxic effects on hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
  • Anticonvulsant Screening : In animal models, certain derivatives were effective at reducing seizure frequency and severity when administered at specific dosages, suggesting a potential role for this compound in epilepsy treatment .

Scientific Research Applications

Common Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to different productsPotassium permanganate
Reduction Yields various derivativesLithium aluminum hydride
Substitution Replacement of atoms/groupsAlkyl halides, acyl chlorides

Pharmaceutical Development

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural properties allow it to serve as a precursor in developing new drugs targeting neurological disorders and pain management. Preliminary studies suggest potential interactions with neurotransmitter systems, indicating its role in modulating cholinergic and adrenergic pathways .

Biological Studies

In biological research, this compound is investigated for its effects on enzyme inhibition and receptor binding. Its unique piperidine structure enhances its ability to interact with various biological targets, making it a candidate for studying mechanisms of action related to neurotransmission and other physiological processes .

Chemical Synthesis

The compound is employed in organic synthesis as a versatile building block for creating complex molecules. It can participate in nucleophilic substitution reactions due to the presence of functional groups that facilitate further chemical transformations .

Case Study 1: Neurological Drug Development

A study explored the efficacy of this compound as a potential treatment for Alzheimer's disease. The compound showed promise in modulating acetylcholine levels in animal models, suggesting its utility in enhancing cognitive functions.

Case Study 2: Pain Management

Research indicated that derivatives of this compound could act as analgesics by interacting with pain receptors. This study highlighted the compound's potential role in developing non-opioid pain relief medications .

Comparison with Similar Compounds

N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride

  • Molecular Formula : C₈H₁₈Cl₂N₄O
  • Molecular Weight : 257.16 g/mol
  • Key Differences :
    • The piperazine ring introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the piperidine analogue.
    • Increased polarity may improve aqueous solubility but reduce membrane permeability .

N-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

  • Molecular Formula : C₁₅H₂₄Cl₂N₄O
  • Molecular Weight : 363.29 g/mol
  • The bulky aromatic group may sterically hinder rotational freedom, affecting conformational stability .

Analogues with Aromatic or Heterocyclic Modifications

N,N-Dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide (1c)

  • Molecular Formula: C₁₁H₁₂F₃NO
  • Molecular Weight : 231.22 g/mol
  • Key Differences :
    • The electron-withdrawing trifluoromethyl group increases metabolic stability and alters electronic properties, influencing receptor binding kinetics.
    • Lacks hydrochloride counterions, reducing solubility in polar solvents .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Molecular Weight : 402.26 g/mol
  • Key Differences: Dichlorophenyl and pyrazolone substituents create a planar, conjugated system, favoring π-π stacking interactions in crystal lattices.

Analogues with Aliphatic Chain Variations

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride

  • Molecular Formula : C₁₁H₂₃Cl₂N₃O
  • Molecular Weight : 296.23 g/mol
  • Methyl-piperidinyl amino group introduces a secondary amine, altering pH-dependent solubility .

Table 1. Key Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL) Bioactivity Notes
Target Compound 243.17 1.2 45 (water) CNS-targeted activity in preclinical studies
N,N-Dimethyl-2-(piperazin-1-yl)acetamide diHCl 257.16 0.8 62 (water) Enhanced solubility due to piperazine
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 402.26 3.5 8 (DMSO) Anticandidal activity reported
N,N-Dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide 231.22 2.9 22 (ethanol) CYP450 inhibitor

*Predicted using ChemAxon software.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride?

  • Methodological Answer : The synthesis typically involves alkylation or acylation of 4-piperidinyl derivatives. For example, reacting 4-piperidinylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide core. Subsequent quaternization with dimethylamine under anhydrous conditions yields the N,N-dimethyl derivative. The dihydrochloride salt is obtained via acidification with hydrochloric acid, followed by recrystallization from ethanol/water mixtures for purification .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is commonly determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. For GC, a non-polar column (e.g., DB-5) and a temperature gradient from 100°C to 280°C are employed. In HPLC, reverse-phase C18 columns with acetonitrile/water mobile phases (60:40 v/v) and UV detection at 254 nm are standard. Residual solvents are quantified via headspace GC-MS, adhering to ICH guidelines .

Q. What spectroscopic techniques are used for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and confirm substitution patterns. The piperidinyl protons typically appear as multiplets between δ 2.5–3.5 ppm .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm the acetamide moiety .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (243.17 g/mol) and fragments corresponding to the piperidinyl and dimethylamide groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

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